molecular formula C7H10BrFN2 B12468682 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole

4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole

Cat. No.: B12468682
M. Wt: 221.07 g/mol
InChI Key: LUSJVIQIKHXWTB-UHFFFAOYSA-N
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Description

4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms. This specific compound is characterized by the presence of bromine, tert-butyl, and fluorine substituents on the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromopyrazole with tert-butyl chloride and a fluorinating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine, tert-butyl, and fluorine substituents can influence its binding affinity and specificity for these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-tert-butyl-1H-pyrazole
  • 4-bromo-1-ethyl-1H-pyrazole
  • 4-bromo-3-tert-butyl-1H-pyrazole
  • 4-bromo-1-methyl-1H-pyrazole

Uniqueness

4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole is unique due to the presence of the fluorine substituent, which can significantly alter its chemical and physical properties compared to other similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10BrFN2

Molecular Weight

221.07 g/mol

IUPAC Name

4-bromo-1-tert-butyl-5-fluoropyrazole

InChI

InChI=1S/C7H10BrFN2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3

InChI Key

LUSJVIQIKHXWTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)Br)F

Origin of Product

United States

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